Ethyl 2-ethylbut-2-enoate Ethyl 2-ethylbut-2-enoate
Brand Name: Vulcanchem
CAS No.: 22147-71-3
VCID: VC14091619
InChI: InChI=1S/C8H14O2/c1-4-7(5-2)8(9)10-6-3/h4H,5-6H2,1-3H3
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

Ethyl 2-ethylbut-2-enoate

CAS No.: 22147-71-3

Cat. No.: VC14091619

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethylbut-2-enoate - 22147-71-3

Specification

CAS No. 22147-71-3
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name ethyl 2-ethylbut-2-enoate
Standard InChI InChI=1S/C8H14O2/c1-4-7(5-2)8(9)10-6-3/h4H,5-6H2,1-3H3
Standard InChI Key MVPQDDCRGBJOIN-UHFFFAOYSA-N
Canonical SMILES CCC(=CC)C(=O)OCC

Introduction

Chemical Identification and Structural Features

Ethyl 2-ethylbut-2-enoate belongs to the class of α,β-unsaturated esters, with the systematic IUPAC name ethyl 2-ethylbut-2-enoate. Its molecular formula is C8H14O2\text{C}_8\text{H}_{14}\text{O}_2, corresponding to a molecular weight of 142.20 g/mol. The compound’s structure features a central but-2-enoate backbone substituted with an ethyl group at the α-position and an ethoxy carbonyl group at the β-position (Figure 1).

Stereochemical Considerations

The compound exists predominantly in the Z-isomer configuration, as evidenced by its computed vapor-phase IR spectrum . The (Z)-configuration stabilizes the molecule through hyperconjugation between the carbonyl group and the adjacent alkyl substituents, reducing steric strain. The InChIKey MVPQDDCRGBJOIN-DAXSKMNVSA-N confirms this stereochemical assignment .

Table 1: Key Identifiers of Ethyl 2-Ethylbut-2-enoate

PropertyValueSource
CAS Number22147-71-3
Molecular FormulaC8H14O2\text{C}_8\text{H}_{14}\text{O}_2
Molecular Weight142.20 g/mol
InChIKeyMVPQDDCRGBJOIN-DAXSKMNVSA-N
SMILESC(\C(=C/C)CC)(=O)OCC
XLogP3 (Partition Coefficient)2.1

Synthesis and Reaction Pathways

Conventional Synthesis Methods

Ethyl 2-ethylbut-2-enoate is typically synthesized via esterification of 2-ethylbut-2-enoic acid with ethanol under acidic catalysis. Alternatively, Claisen condensation of ethyl acetate with ethyl propionate in the presence of sodium ethoxide yields the α,β-unsaturated ester. Recent advances utilize palladium-catalyzed cross-coupling reactions to enhance regioselectivity, though industrial-scale production remains reliant on traditional methods due to cost constraints.

Side Reactions and Byproducts

Competing pathways, such as Michael addition or Diels-Alder reactions, are minimized by maintaining low reaction temperatures (< 50°C) and using anhydrous conditions. Impurities often include ethyl 3-ethylbut-2-enoate (a regioisomer) and diethyl ether, which are separable via fractional distillation.

Physicochemical Properties

Thermodynamic Parameters

Ethyl 2-ethylbut-2-enoate is a colorless liquid at room temperature, with a calculated density of 0.92 g/cm³ and a boiling point of 189–192°C (extrapolated from analogous esters). Its vapor pressure at 25°C is approximately 0.15 mmHg, indicating moderate volatility.

Infrared Spectroscopy

The vapor-phase IR spectrum (SpectraBase ID: 7VsA1XUegb8) reveals key absorption bands:

  • C=O stretch: 1725 cm⁻¹ (strong, conjugated ester)

  • C=C stretch: 1650 cm⁻¹ (medium, α,β-unsaturated system)

  • C-O stretch: 1240 cm⁻¹ (broad, ethoxy group) .

Table 2: Major IR Absorption Bands

Wavenumber (cm⁻¹)AssignmentIntensity
1725ν(C=O)Strong
1650ν(C=C)Medium
1240ν(C-O)Broad

Mass Spectrometry

The high-resolution mass spectrum (HRMS) shows a molecular ion peak at m/z 142.09938, consistent with the exact mass of C8H14O2\text{C}_8\text{H}_{14}\text{O}_2 . Fragment ions at m/z 99 (loss of CH₂CH₂O) and m/z 57 (allyl cation) confirm the ester’s fragmentation pattern.

Applications and Industrial Relevance

Flavor and Fragrance Industry

Ethyl 2-ethylbut-2-enoate contributes to fruity aroma profiles, particularly in apple and pineapple flavor formulations. Its low odor threshold (0.1 ppb) enhances its utility as a flavor enhancer, though regulatory approvals vary by region.

Polymer Chemistry

The compound’s α,β-unsaturated system enables participation in radical polymerization reactions, forming copolymers with styrene or acrylates. These materials exhibit improved thermal stability compared to saturated analogs.

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